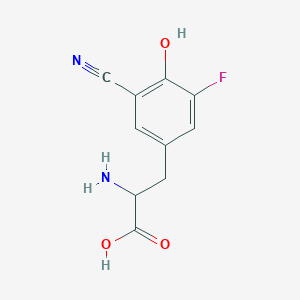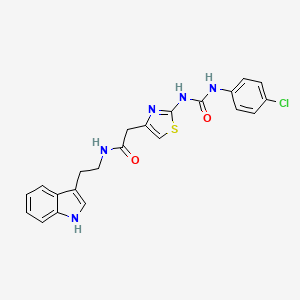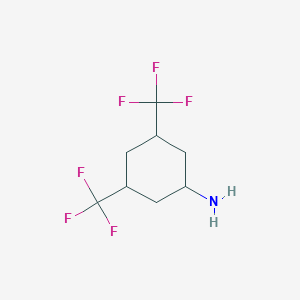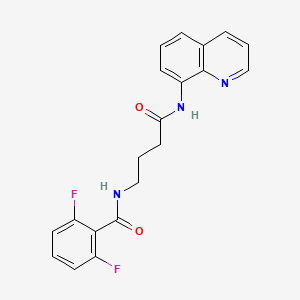
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyano group, a fluorine atom, and a hydroxyphenyl group attached to a propanoic acid backbone. Its unique structure makes it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Introduction of the cyano group.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Introduction of the hydroxy group.
Formation of Propanoic Acid: Final step involves the formation of the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and yields are often employed. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 2-Amino-3-(3-cyano-5-fluoro-4-oxophenyl)propanoic acid.
Reduction: Formation of 2-Amino-3-(3-aminomethyl-5-fluoro-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-cyano-5-chloro-4-hydroxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid is unique due to the combination of the cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-7-2-5(3-8(13)10(15)16)1-6(4-12)9(7)14/h1-2,8,14H,3,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCBHYXMQGRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2717151.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2717156.png)
![N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2717157.png)
![ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2717158.png)

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)

